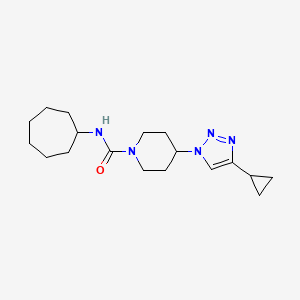
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 was first identified as an endogenous cannabinoid reuptake inhibitor, and it has since been found to have a range of effects on the body's endocannabinoid system.
Applications De Recherche Scientifique
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been found to have analgesic effects in animal models of pain, and it has been shown to reduce inflammation in models of arthritis and other inflammatory conditions. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions.
Mécanisme D'action
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide acts as an endocannabinoid reuptake inhibitor, which means that it increases the levels of endocannabinoids in the body by preventing their breakdown and reuptake. This leads to increased activation of cannabinoid receptors, which are involved in a range of physiological processes, including pain, inflammation, and neuroprotection. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids in the body, which can lead to increased activation of cannabinoid receptors. This can result in analgesic and anti-inflammatory effects, as well as potential neuroprotective effects. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which can contribute to its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has several advantages for use in lab experiments. It has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in a range of conditions, which makes it a promising candidate for drug development. However, there are also limitations to using 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life in the body, which can make it challenging to study its effects over longer periods of time.
Orientations Futures
There are several potential future directions for research on 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the exploration of its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. Additionally, there is ongoing research on the endocannabinoid system and its role in a range of physiological processes, which may lead to new insights into the effects of 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide and other endocannabinoid modulators.
Méthodes De Synthèse
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-(4-ethoxy-3-methylphenyl)butan-2-one with 5-hydroxy-1,5-dimethylhexan-3-one in the presence of a base and a catalyst. This method has been used to produce 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in high yields and with high purity.
Propriétés
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-N-(6-hydroxy-6-methylheptan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-6-25-19-13-12-18(15-16(19)2)10-7-11-20(23)22-17(3)9-8-14-21(4,5)24/h12-13,15,17,24H,6-11,14H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRKJHAGSYDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)NC(C)CCCC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
amine](/img/structure/B5902553.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
amino]butan-1-ol](/img/structure/B5902583.png)